molecular formula C16H21N B1595582 N-phenyladamantan-1-amine CAS No. 33187-62-1

N-phenyladamantan-1-amine

Cat. No.: B1595582
CAS No.: 33187-62-1
M. Wt: 227.34 g/mol
InChI Key: NKOYQKQNTMZHRD-UHFFFAOYSA-N
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Description

N-Phenyladamantan-1-amine is a chemical compound with the molecular formula C₁₆H₂₁N It is a derivative of adamantane, a highly symmetrical and rigid bicyclic structure, with a phenyl group attached to the first carbon atom of the adamantane ring

Synthetic Routes and Reaction Conditions:

  • Direct Amination: One common method involves the direct amination of adamantane derivatives using phenylamine under specific reaction conditions, such as high temperature and pressure, in the presence of a catalyst.

  • Radical Functionalization: Another approach is the radical functionalization of adamantane, where a phenyl group is introduced through radical intermediates.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the adamantane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides and amines, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Adamantane-1-carboxylic acid derivatives.

  • Reduction: Adamantane-1-ol derivatives.

  • Substitution: Adamantane derivatives with various functional groups.

Scientific Research Applications

N-Phenyladamantan-1-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: The compound is used in studying biological systems and interactions with biomolecules.

  • Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which N-Phenyladamantan-1-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Adamantane: The parent compound without the phenyl group.

  • N-Phenyladamantane derivatives: Other derivatives with different substituents on the phenyl ring.

  • Diamondoids: Higher-order diamond-like structures with similar properties.

Uniqueness: N-Phenyladamantan-1-amine stands out due to its phenyl group, which imparts unique chemical and physical properties compared to its parent adamantane and other derivatives

Properties

IUPAC Name

N-phenyladamantan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-4-15(5-3-1)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOYQKQNTMZHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307700
Record name N-phenyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33187-62-1
Record name NSC194593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenyladamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Pd(dba)2 (0.259 g, 0.450 mmol) and (±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene (0.417 g, 0.670 mmol) in toluene (40 mL) was stirred for 30 min at room temperature before adding 1-adamantylamine (2.269 g, 15.0 mmol), bromobenzene (1.60 mL, 15.2 mmol) and sodium tert-butoxide (2.02 g, 21.0 mmol). The reaction solution was stirred for 24 h at 100° C. After cooling the reaction mixture to room temperature, Et2O (50 mL) was added. The reaction mixture was filtered through a pad of celite and was concentrated. Flash column chromatography (silicagel, 7:1 hexanes/EtOAc) afforded the desired product (2.239 g, 65.7%) as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ 7.18 (t, J=7.6 Hz, 2H), 6.83 (m, 3H), 3.26 (br. s, 1H), 2.14 (m, 3H), 1.91 (m, 6H), 1.71 (m, 6H); 13C NMR (75 MHz, CDCl3) δ 146.3, 129.0, 119.4, 119.3, 52.5, 43.8, 36.8, 30.0. HRMS-ESI (m/z): [M+H]+ calcd for C16H21N, 228.1747. found, 228.1756.
Quantity
2.269 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.259 g
Type
catalyst
Reaction Step Three
Quantity
0.417 g
Type
catalyst
Reaction Step Three
Yield
65.7%

Synthesis routes and methods II

Procedure details

Under a nitrogen (N2) atmosphere was combined 10.0 g (46.5 mmol) of 1-bromoadamantane and 20 ml of aniline. The reaction was stirred for 20 hours at 200° C., and then cooled and fractionated on silica gel using 6:1 hexane:ethyl acetate (EtOAc) to afford, after concentration in vacuo and refractionation using toluene, 5.65 g (54%) of N-1-adamantylaniline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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